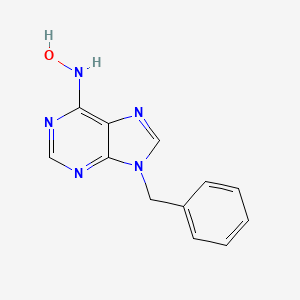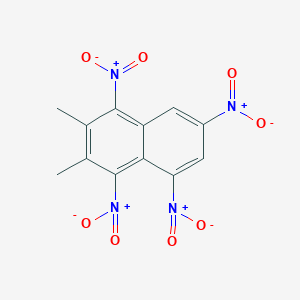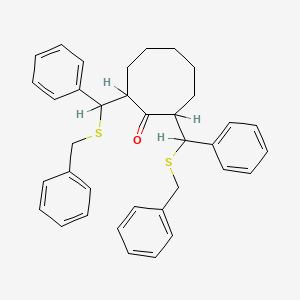
1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is an organophosphorus compound characterized by its unique structure, which includes a phosphorus atom bonded to an oxygen atom and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of ethylphosphonic dichloride with phenylmagnesium bromide, followed by cyclization. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with molecular targets such as enzymes or receptors. The phosphorus atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3-phenyl-2,5-dihydro-1H-phosphole: Lacks the oxygen atom bonded to phosphorus.
1-Phenyl-2,5-dihydro-1H-phosphole: Lacks the ethyl group.
3-Phenyl-2,5-dihydro-1H-phosphole-1-oxide: Similar structure but different substituents.
Uniqueness
1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to the presence of both an ethyl group and a phenyl group attached to the phosphorus atom, along with an oxygen atom. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and catalysis.
Eigenschaften
CAS-Nummer |
41399-91-1 |
|---|---|
Molekularformel |
C12H15OP |
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
1-ethyl-3-phenyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C12H15OP/c1-2-14(13)9-8-12(10-14)11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3 |
InChI-Schlüssel |
STFZUPGMCJQSLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCP1(=O)CC=C(C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)

![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)







![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)



